molecular formula C8H7NO3 B103860 5-Pyridoxolactone CAS No. 4543-56-0

5-Pyridoxolactone

Cat. No. B103860
CAS RN: 4543-56-0
M. Wt: 165.15 g/mol
InChI Key: PPAXBSPBIWBREI-UHFFFAOYSA-N
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Description

5-Pyridoxolactone is a compound formed during the bacterial degradation of vitamin B6, specifically by organisms such as Pseudomonas MA-1 and Arthrobacter Cr-7. It is hydrolyzed to its corresponding acid by specific lactonases, which are enzymes that catalyze the cleavage of the lactone ring, converting it into a carboxylic acid .

Synthesis Analysis

The synthesis of compounds related to 5-pyridoxolactone involves various strategies. For instance, the synthesis of pyridine-based heterocycles can be achieved using amino esters as starting materials, leading to the formation of different derivatives through cyclization reactions . Similarly, the synthesis of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines from 5-aminopyrazoles and cyclic β-keto ester involves condensation followed by cyclization with phosphorous oxychloride . Although these methods do not directly describe the synthesis of 5-pyridoxolactone, they provide insight into the types of reactions that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-pyridoxolactone can be determined using techniques such as single-crystal X-ray diffraction. For example, the structure of a menthoxyaminobutyrolactone was elucidated, revealing the functionalized N-cyclohexylamino group linked to the butyrolactone, forming a chiral optically active compound . This highlights the importance of structural analysis in understanding the configuration and stereochemistry of lactone-containing molecules.

Chemical Reactions Analysis

5-Pyridoxolactone undergoes hydrolysis by specific lactonases, which are enzymes that do not require added cofactors or metal ions for their activity. These enzymes are highly specific for their substrates, and interestingly, 4-pyridoxolactone and 5-pyridoxolactone can act as competitive inhibitors for each other's lactonases . The crystal structure of 4-pyridoxolactonase from Mesorhizobium loti, which hydrolyzes 4-pyridoxolactone, has been determined, providing insights into the enzyme's mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-pyridoxolactone are not directly described in the provided papers. However, the properties of related lactones can be inferred. For example, the crystallographic results of a menthoxyaminobutyrolactone provide data such as the molecular weight, crystal system, space group, and density, which are essential for understanding the physical properties of lactone compounds . The enzymatic activity of lactonases, including their pH optima, Km, and Vmax, also reflects the chemical properties and reactivity of lactones like 5-pyridoxolactone .

Scientific Research Applications

Enzymatic Activity and Metabolism

5-Pyridoxolactone is implicated in the enzymatic processes related to vitamin B6 degradation. Specifically, it is hydrolyzed to corresponding acids by distinct inducible lactonases, as studied in bacterial degradation of vitamin B6. The enzymes involved in this process, such as 4-Pyridoxolactonase and 5-Pyridoxolactonase, require no added cofactors or metal ions and show substrate specificity (Y. Jong & E. Snell, 1986).

Analytical Applications

5-Pyridoxolactone plays a crucial role in the fluorometric determination of pyridoxal and pyridoxal 5′-phosphate in biological materials, being used as a highly fluorescent compound in analytical methods. This includes its oxidation to 4-pyridoxolactone in the presence of cyanide for pyridoxal determination, as well as its role in various enzymatic and chromatographic techniques (Z. Tamura & S. Takanashi, 1970).

Antiviral Properties

In a study focusing on Bombyx mori nucleopolyhedrovirus (BmNPV) infection in silkworms, 5-Pyridoxolactone was identified as a molecule that significantly inhibits the proliferation of BmNPV. It was observed that its presence resulted in fewer infected cells and a decrease in BmNPV DNA in a dose-dependent manner. This suggests potential antiviral applications of 5-Pyridoxolactone (X. Hua et al., 2021).

Role in Vitamin B6 Analysis

The role of 5-Pyridoxolactone extends to the determination of individual vitamin B6 compounds. It is converted from various vitamin B6 forms through enzymatic reactions, and its high fluorescence is utilized for quantification in analytical procedures (Saki Nishimura et al., 2008).

Structural Studies

Structural analysis of enzymes interacting with 5-Pyridoxolactone, such as 4-pyridoxolactonase from Mesorhizobium loti, has provided insights into the enzymatic mechanisms of vitamin B6 degradation. The crystal structures of these enzymes, both free and complexed with 5-Pyridoxolactone, contribute to understanding their biochemical properties and functions (J. Kobayashi et al., 2014).

Future Directions

The discovery of 5-Pyridoxolactone’s antiviral properties provides new research targets for the host–virus interaction . Further analysis of 5-Pyridoxolactone, which is a robust antiviral molecule, may increase our understanding of antiviral immunity .

properties

IUPAC Name

7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one
Source PubChem
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InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXBSPBIWBREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=C1O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196511
Record name 5-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Pyridoxolactone
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Product Name

5-Pyridoxolactone

CAS RN

4543-56-0
Record name 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one
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Record name 5-Pyridoxic acid lactone
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Record name 5-PYRIDOXIC ACID LACTONE
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Record name 5-Pyridoxolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
X Hua, Q Zhang, W Xu, X Wang, F Wang… - International Journal of …, 2021 - mdpi.com
… 5-pyridoxolactone glycerophosphocholine were continuously upregulated in BmE cells post BmNPV infection by heat map analysis. Only 5-pyridoxolactone … 5-pyridoxolactone in a dose-…
Number of citations: 3 www.mdpi.com
YJ Jong, EE Snell - Journal of Biological Chemistry, 1986 - Elsevier
… 4-Pyridoxolactone and 5-pyridoxolactone, formed by … 5-pyridoxolactonase, and 5-pyridoxolactone is a competitive inhibitor (… In Arthrobwter Cr-7, 5-pyridoxolactone is a by-product rather …
Number of citations: 23 www.sciencedirect.com
YC Lee, MJ Nelson, EE Snell - Journal of Biological Chemistry, 1986 - Elsevier
… The formation of two products, 5-pyridoxolactone and 5ber = … 5-pyridoxic acid and 5-pyridoxolactone, which are produced … of these aldehydes, as shown for 5-pyridoxolactone in Fig. 8 of …
Number of citations: 10 www.sciencedirect.com
S Matsuda, N Yokochi, Y Yoshikane… - … Section F: Structural …, 2009 - scripts.iucr.org
… The enzyme was also crystallized in the presence of 5-pyridoxolactone, a competitive … Enzyme solution (2 µl, 6.4 mg ml −1 ) containing 0.75 mM 5-pyridoxolactone was mixed with 2 µl …
Number of citations: 1 scripts.iucr.org
T Mukherjee, J Hanes, I Tews, SE Ealick… - Biochimica et Biophysica …, 2011 - Elsevier
… This then undergoes oxidation to 5-pyridoxolactone (26) catalyzed by the NAD dependent isopyridoxal dehydrogenase [54] followed by hydrolysis catalyzed by pyridoxo 5′-lactonase …
Number of citations: 100 www.sciencedirect.com
J Kobayashi, Y Yoshikane, T Yagi, S Baba… - … Section F: Structural …, 2014 - scripts.iucr.org
… The crystal structures of 4-pyridoxolactonase and its complex with 5-pyridoxolactone (5PAL; the competitive inhibitor) were determined. The overall structure was an αβ/βα sandwich fold…
Number of citations: 9 scripts.iucr.org
MJK Nelson - 1983 - elibrary.ru
… Initial studies suggested that isopyridoxal, 5-pyridoxic acid and 5-pyridoxolactone (or both) … two products, 5-pyridoxic acid and 5-pyridoxolactone. The latter product could be converted …
Number of citations: 0 elibrary.ru
J Kobayashi - 2014 - repository.kulib.kyoto-u.ac.jp
… しかし,本酵素と拮抗阻害剤 5Pyridoxolactone との複合体の結晶構造を 2.3Å分解能で精密化し,この構造を基に した基質および反応中間体とのドッキングシミュレーションを行った結果から,本酵 素…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
YC Cheng - 1984 - search.proquest.com
… The isopyridoxal dehydrogenase from Arthrobacter Cr-7, which converts isopyridoxal to 5-pyridoxic acid and 5-pyridoxolactone has been only partially purified. These two …
Number of citations: 0 search.proquest.com
J Funami, Y Yoshikane, H Kobayashi, N Yokochi… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… The enzyme showed no activity toward a substrate homologue, 5-pyridoxolactone. Rather, it was a competitive inhibitor against 4-pyridoxolactone with the K i value of 150 ± 5.2 μM. The …
Number of citations: 23 www.sciencedirect.com

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